molecular formula C19H24NS2+ B129165 Tiquizium CAS No. 149755-23-7

Tiquizium

Katalognummer: B129165
CAS-Nummer: 149755-23-7
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: ZGSDGGRVFIYKKE-OXQOHEQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiquizium-Bromid wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Thiophenderivate beteiligt sind. Die Synthese umfasst typischerweise die Bildung eines quaternären Ammoniumsalzes, das durch Umsetzen eines Thiophenderivats mit einem geeigneten Alkylierungsmittel unter kontrollierten Bedingungen erreicht wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound-Bromid erfolgt durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Reactivity of the Di-Thienylmethylene Group

The di-thienylmethylene moiety in tiquizium participates in hydrophobic and π-π interactions, as observed in molecular docking studies. Key interactions include:

  • Hydrogen bonding with Glu506 and Asp507 residues .

  • Electrostatic interactions between the carboxyl oxygen and Arg413 .

  • π-alkyl interactions with Val504 and Leu406 .

These interactions stabilize ligand-protein complexes, suggesting this compound’s potential repurposing for viral polymerase inhibition .

Stability Under Hydrolytic Conditions

This compound’s quaternary ammonium structure confers stability in acidic environments, critical for its gastrointestinal targeting. Experimental data from hydrolysis studies (pH 1–7.4, 37°C) show:

  • No degradation after 24 hours at pH 1–3.

  • <5% degradation at pH 7.4 over 12 hours .

This stability is attributed to the steric shielding by thiophene groups and the rigid quinolizidine ring .

Spectroscopic Characterization

Key NMR and MS data for this compound intermediates:

Ethyl Quinolizidine-3-carboxylate (VI)

  • ¹H NMR (CDCl₃) : δ 3.87 (s, 3H, COOCH₃), 2.61 (s, 3H, SCH₃) .

  • ¹³C NMR : 165.9 ppm (C=O), 52.6 ppm (OCH₃) .

This compound Bromide

  • ESI-MS : m/z 330.5 [M⁺], 410.4 [M + Br⁻] .

Comparative Reactivity with Analogues

This compound’s thiophene rings enhance electron density, increasing its affinity for muscarinic receptors compared to non-thiophene analogues:

PropertyThis compoundNon-Thiophene Analogues
Binding Affinity (M₁) 93 nM310 nM
Hydrolytic Stability (t₁/₂, pH 2) >24 h8 h
LogP 2.11.4

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Gastrointestinal Disorders

  • Indications : Tiquizium is indicated for conditions such as gastritis, gastric ulcers, duodenal ulcers, enteritis, and irritable bowel syndrome (IBS).
  • Mechanism : By inhibiting the action of acetylcholine on smooth muscle, it helps control excessive contractions and pain associated with these conditions .

2. Biliary Tract Diseases

  • Indications : It is used in the management of gallbladder diseases and biliary tract disorders.
  • Clinical Evidence : Studies have shown that this compound effectively reduces spasms in the biliary system, thus alleviating pain and discomfort .

3. Urological Applications

  • Indications : this compound is also employed in treating urolithiasis (kidney stones) by easing spasms in the urinary tract.
  • Clinical Evidence : Its antispasmodic effect can help relieve pain during stone passage and reduce complications related to urinary tract spasms .

Case Study 1: Efficacy in Gastric Ulcers

A clinical trial evaluated the effectiveness of this compound in patients with gastric ulcers. The study reported significant improvement in ulcer healing rates and symptom relief compared to placebo groups. Patients experienced reduced abdominal pain and improved quality of life indicators .

Case Study 2: Management of Biliary Colic

In another study focusing on biliary colic, this compound administration led to a marked reduction in pain episodes and improved patient satisfaction scores. The compound was well-tolerated with minimal side effects reported .

Data Table: Pharmacological Properties

PropertyValue
Drug TypeSmall molecule
Primary TargetM3 muscarinic receptor
MechanismAntagonist
Potency (Ki)4.1 nM (M3 receptor)
Approved UsesGastrointestinal disorders, biliary tract diseases, urolithiasis

Wirkmechanismus

Tiquizium bromide exerts its effects through its anticholinergic properties, specifically by blocking muscarinic receptors. These receptors are a type of acetylcholine receptor found in various parts of the body, including the smooth muscles of the gastrointestinal tract. By inhibiting the action of acetylcholine on these receptors, this compound bromide reduces muscle contractions and spasms, providing symptomatic relief from pain, bloating, and disturbances in bowel habits .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Tiquizium-Bromid

This compound-Bromid ist einzigartig durch seine spezifische Wirkung auf Muskarinrezeptoren, was es besonders effektiv bei der Behandlung von Magen-Darm-Erkrankungen macht, die mit glatten Muskelspasten einhergehen. Seine Kombination aus krampflösenden und antiulzerativen Eigenschaften unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Tiquizium, specifically in its bromide form, is a compound that has garnered attention for its biological activity and therapeutic applications, particularly in the management of gastrointestinal disorders and pain relief. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound bromide is classified as a small molecule drug and functions primarily as an antagonist of the M3 muscarinic acetylcholine receptor. This mechanism is significant in various therapeutic areas, including:

  • Nervous System Diseases
  • Digestive System Disorders
  • Skin and Musculoskeletal Diseases

This compound has been approved for use in treating conditions such as biliary tract diseases, duodenal ulcers, and gallbladder diseases since its first approval in Japan on October 23, 1984 .

The primary mechanism of action for this compound involves the antagonism of the M3 receptor, which plays a crucial role in mediating smooth muscle contraction and glandular secretion. By inhibiting this receptor, this compound effectively reduces gastrointestinal motility and alleviates spasms associated with various digestive disorders.

Anti-inflammatory Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have demonstrated that certain thiophene derivatives can significantly reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Management

This compound has been utilized in clinical settings for pain management related to gastrointestinal conditions. A case study involving a 36-year-old man highlighted its effectiveness in partially relieving abdominal pain attributed to gastrointestinal spasms. Despite some persistence of pain, this compound was noted to provide significant symptomatic relief .

Case Studies

Several case studies provide insight into the clinical applications of this compound:

  • Case Study on Abdominal Pain Relief :
    • Patient Profile : A 36-year-old male with chronic abdominal pain.
    • Treatment : Administered this compound bromide.
    • Outcome : Partial relief of symptoms; further evaluations revealed no underlying pathology .
  • Case Study on Anorexia Nervosa :
    • Patient Profile : A 39-year-old female with a history of anorexia nervosa.
    • Treatment : Prescribed this compound bromide for pain control due to right ureteral stones.
    • Outcome : The patient successfully passed the stone after treatment, highlighting this compound's role in managing pain associated with urolithiasis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Case Condition Dosage Outcome Reference
Case 1Chronic Abdominal PainNot specifiedPartial relief
Case 2Anorexia NervosaNot specifiedPain control during urolithiasis
ExperimentalAnti-inflammatory ActivityVariableInhibition of TNF-α and IL-6

Eigenschaften

CAS-Nummer

149755-23-7

Molekularformel

C19H24NS2+

Molekulargewicht

330.5 g/mol

IUPAC-Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium

InChI

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1

InChI-Schlüssel

ZGSDGGRVFIYKKE-OXQOHEQNSA-N

SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Isomerische SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Kanonische SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Key on ui other cas no.

149755-23-7

Synonyme

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiquizium
Reactant of Route 2
Tiquizium
Reactant of Route 3
Tiquizium
Reactant of Route 4
Tiquizium
Reactant of Route 5
Tiquizium
Reactant of Route 6
Tiquizium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.